3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine
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Description
3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is a useful research compound. Its molecular formula is C13H11N5S and its molecular weight is 269.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.07351655 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure
The molecular formula of the compound is C13H12N4S, and it features a pyrazole ring linked to a pyridazine structure with a sulfanyl group attached to a pyridine moiety. This unique arrangement contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The detailed synthetic pathway includes the formation of pyrazole and pyridazine rings followed by the introduction of the sulfanyl group.
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
- Prostate Cancer
In particular, compounds featuring the 1H-pyrazole structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. The compound has shown activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies have indicated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for certain derivatives, demonstrating potent antimicrobial properties .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been explored, with some derivatives exhibiting significant inhibition of inflammatory mediators such as TNF-α and IL-6. These effects suggest that the compound could be beneficial in treating inflammatory diseases .
Case Studies
Several studies highlight the biological activities of related compounds:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Results showed that certain compounds significantly inhibited cell proliferation, particularly in breast and liver cancer models .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial activity of several pyrazole derivatives against common pathogens. The results indicated that compounds with a pyridine-sulfanyl linkage exhibited enhanced antibacterial effects .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that some pyrazole derivatives could reduce edema and inflammatory markers in animal models, suggesting therapeutic potential for inflammatory conditions .
Data Table: Biological Activity Summary
Activity Type | Tested Compounds | Key Findings |
---|---|---|
Anticancer | Pyrazole derivatives | Inhibition of cancer cell proliferation |
Antimicrobial | Pyrazole derivatives | MIC values as low as 0.22 μg/mL against pathogens |
Anti-inflammatory | Selected pyrazole compounds | Significant reduction in TNF-α and IL-6 levels |
Properties
IUPAC Name |
3-pyrazol-1-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-2-7-14-11(4-1)10-19-13-6-5-12(16-17-13)18-9-3-8-15-18/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWWQGCINMDABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.